![molecular formula C7H9N5 B2375439 4-hydrazinyl-1-methyl-1H-pyrazolo[3,4-b]pyridine CAS No. 1565576-49-9](/img/structure/B2375439.png)
4-hydrazinyl-1-methyl-1H-pyrazolo[3,4-b]pyridine
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Overview
Description
The compound “4-hydrazinyl-1-methyl-1H-pyrazolo[3,4-b]pyridine” is a derivative of 1H-pyrazolo[3,4-b]pyridine . It’s a nitrogen-containing heterocycle .
Synthesis Analysis
The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives has been reported in various studies . One method involves the use of amorphous carbon-supported sulfonic acid (AC-SO3H) as a catalyst . This method provided the desired products with moderate to good yields .Chemical Reactions Analysis
The chemical reactions involving 1H-pyrazolo[3,4-b]pyridine derivatives have been explored in various studies . For instance, one study reported the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline .Physical And Chemical Properties Analysis
The physical and chemical properties of 1H-pyrazolo[3,4-b]pyridine derivatives have been discussed in several studies . For instance, one study mentioned that the amorphous carbon-supported sulfonic acid used in the synthesis exhibited several advantages such as low cost, non-toxicity, porosity, stability, and easily adjustable chemical surface .Scientific Research Applications
Biomedical Applications
1H-Pyrazolo[3,4-b]pyridines, which include 4-hydrazinyl-1-methyl-1H-pyrazolo[3,4-b]pyridine, have been extensively studied for their biomedical applications . They have been found to exhibit a wide range of biological activities. More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described in more than 5500 references .
Drug Development
14 1H-pyrazolo[3,4-b]pyridines are in different phases of research for drug development. 7 are classified as Experimental (having shown biological activity), 5 are classified as Investigational (included in some of the approval phases), and 2 have already been approved .
Synthesis Methods
There have been comprehensive data reported within the period from 2017 to 2021 on the synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives . The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .
Anxiolytic Drugs
Pyrazolo[3,4-b]pyridine derivatives are part of anxiolytic drugs such as cartazolate, tracazolate, and etazolate .
Treatment of Pulmonary Hypertension
One of the pyrazolo[3,4-b]pyridine derivatives, riociguat, is used for the treatment of pulmonary hypertension .
Structural Similarity to Purine Bases
Due to their close similarity with the purine bases adenine and guanine, pyrazolo[3,4-b]pyridines have attracted the interest of medicinal chemists .
Future Directions
properties
IUPAC Name |
(1-methylpyrazolo[3,4-b]pyridin-4-yl)hydrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5/c1-12-7-5(4-10-12)6(11-8)2-3-9-7/h2-4H,8H2,1H3,(H,9,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBLSXCFCHQWPBO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=CC(=C2C=N1)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-hydrazinyl-1-methyl-1H-pyrazolo[3,4-b]pyridine |
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